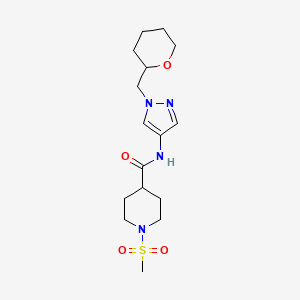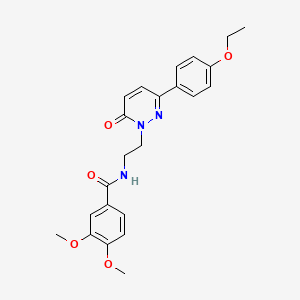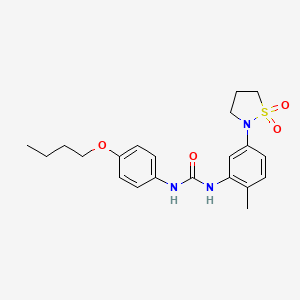![molecular formula C25H22N4O5S B2626383 3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1251551-31-1](/img/no-structure.png)
3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide” is a chemical compound with the molecular formula C25H22N4O5S1. It is available for purchase from certain chemical suppliers2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds have been synthesized and evaluated for their biological activity34. For a detailed synthesis process, it would be best to consult a chemist or a relevant scientific literature.Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, I couldn’t find specific information on the molecular structure of this compound.Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available resources. However, similar compounds have been evaluated for their anti-tubercular activity5.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, etc. The molecular weight of this compound is mentioned in one of the resources1. However, other physical and chemical properties are not explicitly mentioned in the available resources.Wissenschaftliche Forschungsanwendungen
Anticancer Applications : Compounds with a piperazine substituent, such as those studied by Kostyantyn Turov (2020), have shown significant anticancer activity against various cancer cell lines. This suggests potential applications of similar compounds in cancer treatment.
PET Imaging Agents : Xiaohong Wang et al. (2018) developed compounds for positron emission tomography (PET) imaging, potentially useful in neuroinflammation studies. The synthesis of these compounds, including N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, indicates the role of such chemicals in advanced medical imaging techniques (Wang et al., 2018).
Antiobesity Research : Brijesh Kumar Srivastava et al. (2007) investigated diaryl dihydropyrazole-3-carboxamides, which showed significant body weight reduction in vivo, suggesting their potential in antiobesity treatments (Srivastava et al., 2007).
X-ray Structure Characterisation : Hong-Shui Lv et al. (2013) synthesized novel pyrazole carboxamide derivatives containing piperazine moiety, with their structures confirmed by X-ray crystal analysis. This highlights the compound's relevance in structural chemistry and molecular design (Lv et al., 2013).
Antimicrobial Agents : M. Patil et al. (2021) synthesized new piperazine derivatives with antimicrobial activity against several bacterial and fungal strains. This demonstrates the potential of such compounds in the development of new antimicrobial agents (Patil et al., 2021).
Antiproliferative Activity : A. K. Ajeesh Kumar et al. (2016) designed novel carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine analogs. They displayed good anticancer activity against HeLa cell line, indicating their potential in cancer therapy (Kumar et al., 2016).
Safety And Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the available resources. It’s always important to handle chemical compounds with care, following appropriate safety protocols.
Zukünftige Richtungen
The future directions for this compound could involve further studies to evaluate its biological activity and potential applications. Similar compounds have shown promise in the treatment of certain conditions36.
Please note that this analysis is based on the information available from the resources and may not be comprehensive. For a detailed analysis, it would be best to consult a chemist or a relevant scientific literature.
Eigenschaften
CAS-Nummer |
1251551-31-1 |
|---|---|
Produktname |
3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide |
Molekularformel |
C25H22N4O5S |
Molekulargewicht |
490.53 |
IUPAC-Name |
1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H22N4O5S/c1-3-33-19-6-4-5-17(13-19)23-26-21(34-27-23)15-28-20-11-12-35-22(20)24(30)29(25(28)31)14-16-7-9-18(32-2)10-8-16/h4-13H,3,14-15H2,1-2H3 |
InChI-Schlüssel |
KRDZVVOEGTWWIT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)OC)SC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



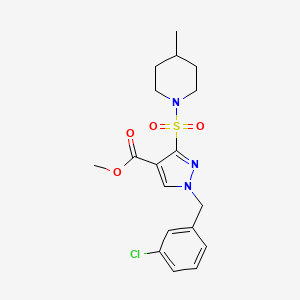
![2-[[1-[2-(3,4-Dimethylphenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2626301.png)
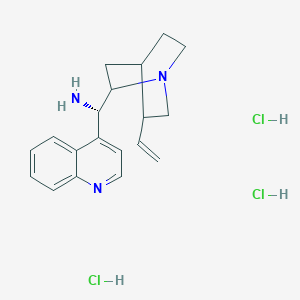
![N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2626303.png)
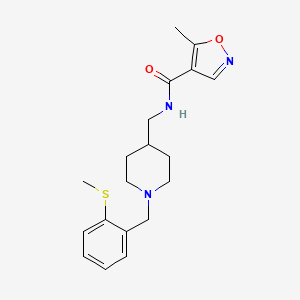
![5-((4-Benzhydrylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2626305.png)
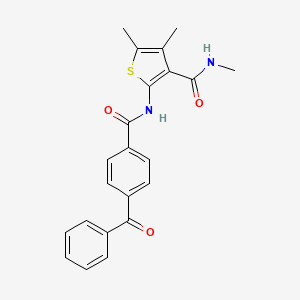
![4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B2626315.png)
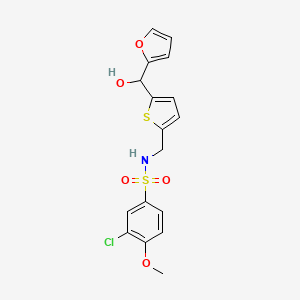
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide](/img/structure/B2626318.png)
![ethyl 4-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)piperidine-1-carboxylate](/img/structure/B2626320.png)
